New fuchsin(1+)
Description
Historical Trajectory and Evolution of New Fuchsin(1+) in Research Methodologies
The history of New Fuchsin(1+) is intertwined with the development of synthetic dyes in the 19th century. Following the synthesis of mauveine in 1856, fuchsine was the second commercially produced coal tar dye. rsc.orgresearchgate.net The name "fuchsine" pays homage to the botanist Leonhart Fuchs. wikipedia.org
Initially used in the textile industry, the scientific applications of fuchsine dyes soon became apparent. rsc.org In the late 1800s, scientists like Paul Ehrlich, Franz Ziehl, and Friedrich Neelsen pioneered the use of basic fuchsin in staining techniques. openmicrobiologyjournal.com Ehrlich utilized aniline (B41778) dyes to modify Robert Koch's initial stain for the tubercle bacillus, demonstrating its acid-fast property. openmicrobiologyjournal.com Subsequently, Ziehl and Neelsen further refined the method, now known as the Ziehl-Neelsen stain, by using carbolic acid (phenol) and basic fuchsin (carbolfuchsin), respectively. openmicrobiologyjournal.comtaylorandfrancis.com This technique, which involves heating the stain to penetrate the waxy cell walls of mycobacteria, became a cornerstone in the diagnosis of tuberculosis and leprosy. openmicrobiologyjournal.combaseclick.eu Over the years, modifications such as the Kinyoun "cold staining" method were introduced, which used a higher concentration of carbolfuchsin to avoid heating. openmicrobiologyjournal.com
The use of fuchsin analogues, including New Fuchsin, expanded into other histological applications. For instance, aldehyde fuchsin, a derivative, has been employed for staining elastic fibers, pancreatic B cells, and pituitary cells. sakuraus.comstainsfile.com The development of chromatographic techniques has enabled the separation and purification of the individual components of basic fuchsin, allowing for more specific applications and a better understanding of each analogue's properties. ebi.ac.uknih.gov
Current Academic Significance of New Fuchsin(1+) across Diverse Research Fields
The utility of New Fuchsin(1+) extends across multiple scientific disciplines, a testament to its versatile chemical properties.
Biological Staining: New Fuchsin(1+) remains a crucial reagent in histology and cytology. chemimpex.com It is a primary component of stains used to identify acid-fast bacteria, such as Mycobacterium tuberculosis, through methods like the Ziehl-Neelsen stain. sigmaaldrich.commpbio.comnih.gov The dye's ability to impart a bright red color to these bacteria, which resist decolorization by acid, makes them easily distinguishable. sigmaaldrich.com It is also used in the Gram staining procedure and for preparing Schiff's reagent, which is used to detect aldehydes. wikipedia.orgsigmaaldrich.commpbio.com Furthermore, it is employed as a stain for collagen, muscle fibers, and mitochondria, and to highlight specific cellular structures for microscopic examination. chemimpex.comnih.gov
Materials Science: The unique photophysical properties of New Fuchsin(1+) have attracted interest in materials science. Researchers have investigated its use as a photosensitizer in dye-sensitized solar cells (DSSCs). orientjchem.orgresearchgate.net Its potential in developing new organic electronic materials and as a component in hybrid inorganic-organic materials is also being explored. researchgate.nettandfonline.com Studies have also looked into the photocatalytic degradation of New Fuchsin dye as a model for water treatment processes. orientjchem.org
Analytical Chemistry: In analytical chemistry, New Fuchsin(1+) can be used as a redox indicator. orientjchem.org Its color change in response to varying pH levels also makes it useful as a pH indicator. chemimpex.com Additionally, it has been utilized in methods to detect pollutants in water samples. chemimpex.com
Biomedical Research: Beyond staining, New Fuchsin(1+) is being investigated for its potential in photodynamic therapy (PDT). nih.govresearchgate.net In PDT, a photosensitizer dye is activated by light to produce reactive oxygen species that can kill cancer cells or microbes. The antibacterial properties of New Fuchsin-based compounds, particularly when functionalized on nanoparticles, are also an active area of research. researchgate.net
Structural and Chemical Context of New Fuchsin(1+) as a Triarylmethane Dye
New Fuchsin(1+) belongs to the triarylmethane class of dyes, which are characterized by a central carbon atom bonded to three aromatic rings. wikipedia.orgwikipedia.org The chemical formula for New Fuchsin is C₂₂H₂₄ClN₃. wikipedia.orgorientjchem.org It is a cationic dye, meaning the chromophore (the color-bearing part of the molecule) has a positive charge. orientjchem.org Specifically, it is the monohydrochloride salt of 4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline. ebi.ac.uk
The structure of New Fuchsin features three methylated aniline rings attached to the central carbon. wikipedia.org This distinguishes it from other components of basic fuchsin, such as pararosaniline, which lacks methyl groups, and rosaniline and magenta II, which have fewer methyl groups. ebi.ac.ukresearchgate.net The extended system of conjugated double bonds across the three phenyl rings is responsible for the dye's intense magenta color, with an absorption maximum typically in the range of 553-556 nm. stainsfile.com
The synthesis of New Fuchsin involves the condensation of ortho-toluidine with formaldehyde (B43269). wikipedia.orgebi.ac.uk This process forms a colorless intermediate (leuco form) which is then oxidized in an acidic medium to yield the final colored dye. wikipedia.orgebi.ac.uk
Table 1: Chemical Identifiers for New Fuchsin(1+)
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 3248-91-7 | wikipedia.orgchemimpex.commpbio.com |
| C.I. Number | 42520 | stainsfile.comchemimpex.commpbio.com |
| Molecular Formula | C₂₂H₂₄ClN₃ | wikipedia.orgchemimpex.comorientjchem.org |
| Molecular Weight | 365.91 g/mol | wikipedia.orgchemimpex.comorientjchem.org |
Rationale for Comprehensive Academic Inquiry into New Fuchsin(1+)
Despite its long history, New Fuchsin(1+) continues to be a subject of rigorous academic investigation for several reasons:
Purity and Standardization: Commercial preparations of New Fuchsin are often mixtures of several fuchsin analogues, including Magenta I (Rosaniline) and Magenta II, in varying proportions. nih.govresearchgate.net Research has shown that a typical commercial sample might contain around 71.6% New Fuchsin. nih.govresearchgate.net Since the different components can have distinct properties and staining characteristics, ensuring a high degree of purity is crucial for reproducible and reliable results in both research and diagnostic applications. nih.govresearchgate.net This has driven the development of advanced chromatographic techniques like HPLC to separate, purify, and characterize these individual dye components. nih.govresearchgate.net
Mechanistic Understanding: There is ongoing research to better understand the fundamental mechanisms behind New Fuchsin's interactions with biological molecules and materials. dntb.gov.ua This includes elucidating the precise chemical interactions that lead to the staining of specific cellular components, such as the mycolic acids in the cell walls of acid-fast bacteria. sigmaaldrich.com In materials science, studies focus on understanding the kinetics of energy transfer when New Fuchsin is used as a sensitizer (B1316253) with quantum dots or in photocatalytic systems. orientjchem.orgresearchgate.net
Novel Applications: Scientists are continuously exploring new and innovative applications for New Fuchsin(1+). Its potential as a photosensitizer for photodynamic therapy is a significant area of interest, requiring detailed investigation into its photophysical and biological activities. researchgate.net Other emerging applications include its use in organic electronics, as a corrosion inhibitor, and in the development of new antibacterial agents. orientjchem.orgresearchgate.netresearchgate.net The synthesis of new derivatives and hybrid materials based on the New Fuchsin structure is also an active field of research, aiming to create compounds with enhanced properties for specific applications. researchgate.netsolubilityofthings.com
Structure
3D Structure
Properties
Molecular Formula |
C22H24N3+ |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[4-[bis(4-amino-3-methylphenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C22H23N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,23H,24-25H2,1-3H3/p+1 |
InChI Key |
MUFPRITXEIBEMS-UHFFFAOYSA-O |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=[NH2+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of New Fuchsin 1+
Established Reaction Pathways for New Fuchsin(1+) Synthesis
The traditional and most established method for synthesizing New Fuchsin(1+) involves the condensation of ortho-toluidine with formaldehyde (B43269). ebi.ac.ukwikipedia.org This multi-step process begins with the reaction of ortho-toluidine and formaldehyde to form the intermediate benzhydrol, specifically 4,4'-bis(dimethylamino)benzhydrol. wikipedia.org This intermediate undergoes further condensation to produce a colorless leuco tertiary alcohol, [(H2N(CH3)C6H3)3COH]. wikipedia.org The final step is the oxidation of this leuco base in an acidic medium, which results in the formation of the colored New Fuchsin(1+) dye. wikipedia.org Another synthetic route involves the reaction of ortho-toluidine with 4,4'-methylenebis(2-methylaniline) (B165641) and aniline (B41778). nih.gov New Fuchsin is also known as a component of Basic Fuchsin, which is a mixture of four triaminotriphenylmethane dyes: pararosaniline, rosaniline, magenta II, and New Fuchsin. nih.govtandfonline.com
Advanced Synthetic Approaches and Yield Optimization in New Fuchsin(1+) Production
While the fundamental synthesis of triarylmethane dyes like New Fuchsin has been established for a long time, modern research often focuses on optimizing reaction conditions to improve yield and purity. The synthesis of such dyes can often result in the formation of secondary products, leading to moderate yields. tandfonline.com Consequently, the focus of many methodologies reported in the literature for the synthesis of trisubstituted methanes is on one-pot methods. researchgate.net
Yield optimization is frequently discussed in the context of purification from commercial mixtures. For instance, preparative chromatography has been shown to yield multi-milligram amounts of basic fuchsin homologues, with the precise yields being dependent on the composition of the initial material. researchgate.netresearchgate.net This suggests that direct synthesis of highly pure New Fuchsin can be challenging, making purification a critical step for obtaining the desired compound in high yields for specific applications.
Purity Assessment and Isolation Techniques for New Fuchsin(1+) and its Analogs
Commercial samples of New Fuchsin are often mixtures of several related compounds, necessitating robust methods for purity assessment and isolation. researchgate.netnih.govoup.com The primary contaminants are its lower methylated homologs: Magenta II and Rosaniline (Magenta I). researchgate.netnih.govoup.com
Chromatographic Separation Techniques (e.g., HPLC, TLC) for New Fuchsin(1+) Homologs
Chromatographic methods are indispensable for the separation and analysis of New Fuchsin and its homologs.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for quantifying the composition of commercial New Fuchsin samples. researchgate.netnih.govoup.com One study determined the proportions of New Fuchsin, Magenta II, and Magenta I in a commercial sample to be 71.6% (± 0.4%), 25.2% (± 0.2%), and 2.8% (± 0.1%), respectively. researchgate.netnih.govoup.com The separation of these homologs can be achieved using a C18 adsorbent and a solvent system such as methanol:water:glacial acetic acid (66:24:10). nih.gov However, the strong adsorption of this cationic dye to the stationary phase can be a challenge, requiring careful selection of the mobile phase. semanticscholar.org
Thin-Layer Chromatography (TLC): TLC is another effective technique for the separation and qualitative analysis of fuchsin analogs. researchgate.netnih.gov Using reverse-phase TLC plates with a mobile phase of 25% methanol, 10% ammonium (B1175870) hydroxide, and 65% distilled water, the different homologs can be separated based on their polarity. researchgate.netnih.gov The Rf values for the analogs are inversely related to their degree of methylation, with New Fuchsin having the lowest Rf value (0.19) compared to pararosaniline (0.54), rosaniline (0.41), and magenta II (0.31). researchgate.netnih.gov This method is useful for routine quality control. tandfonline.com
Table 1: Composition of a Commercial New Fuchsin Sample Determined by RP-HPLC
| Compound | Percentage Composition |
|---|---|
| New Fuchsin | 71.6% (± 0.4%) |
| Magenta II | 25.2% (± 0.2%) |
| Magenta I (Rosaniline) | 2.8% (± 0.1%) |
Data from Montes de Oca et al. (2010) researchgate.netnih.govoup.com
Purification Strategies for High-Purity New Fuchsin(1+) in Research Applications
For research applications requiring high-purity New Fuchsin(1+), preparative column liquid chromatography (PCLC) is a crucial technique. researchgate.netnih.govoup.com By employing PCLC, it is possible to significantly increase the purity of New Fuchsin from commercial samples. One study reported purifying New Fuchsin from 71.6% to over 95% purity. researchgate.netnih.govoup.com Similarly, Magenta II and Magenta I were purified to over 92% purity. researchgate.netnih.govoup.com The purification process often involves dissolving the commercial sample in a suitable solvent like ethanol (B145695), adsorbing it onto silica (B1680970) gel, and then performing gradient elution. semanticscholar.org The fractions are then analyzed by TLC and RP-HPLC to identify and combine those containing the purified compound. semanticscholar.org Achieving high purity is essential when these dyes are intended as raw materials for therapeutic agents. researchgate.netnih.govoup.com
Table 2: Purity of Fuchsin Homologs After Preparative Column Liquid Chromatography
| Compound | Purity in Commercial Sample | Purity After PCLC |
|---|---|---|
| New Fuchsin | 71.6% | > 95% |
| Magenta II | 25.2% | > 92% |
| Magenta I (Rosaniline) | 2.8% | > 92% |
Data from Montes de Oca et al. (2010) researchgate.netnih.govoup.com
Design and Synthesis of Novel New Fuchsin(1+) Derivatives for Specific Research Objectives
The modification of the New Fuchsin(1+) structure allows for the synthesis of novel derivatives with tailored properties for specific research goals, such as enhancing photophysical and photochemical characteristics for biomedical applications. conicet.gov.ar
Structural Modification Strategies (e.g., bromination, Schiff base formation)
Bromination: The introduction of bromine atoms into the New Fuchsin chromophoric system is a strategy to enhance its properties. conicet.gov.ar The synthesis of brominated derivatives can be achieved by reacting New Fuchsin with molecular bromine (Br2) under varying molar ratios to yield monobrominated, dibrominated, and tribrominated products. conicet.gov.ar These are ortho-brominated derivatives because the para-positions on the amine groups are already substituted. conicet.gov.ar Bromination leads to a moderate bathochromic shift (a shift to longer wavelengths) in the absorption spectrum and increases the lipophilicity of the dye. conicet.gov.ar
Schiff Base Formation: New Fuchsin(1+) can undergo a condensation reaction with aldehydes, such as salicylaldehyde, to form a Schiff base. sphinxsai.comresearchgate.net This reaction involves the primary amine groups of New Fuchsin reacting with the carbonyl group of the aldehyde. researchgate.net The formation of a Schiff base can be used to functionalize other materials, such as silver nanoparticles, to create hybrid products with combined properties. sphinxsai.comresearchgate.net The Schiff test for aldehydes, in fact, utilizes a reagent prepared from fuchsin, where the free aromatic amine groups react with the aldehyde to form aldimine groups, also known as Schiff bases. wikipedia.org
Functionalization of New Fuchsin(1+) for Hybrid Material Synthesis
The functionalization of the organic dye New Fuchsin(1+) is a significant area of research for the development of novel hybrid materials. By chemically modifying the New Fuchsin(1+) cation or incorporating it into larger inorganic or polymeric frameworks, scientists can create materials with tailored optical, electronic, and chemical properties. These hybrid materials often exhibit synergistic functionalities derived from both the organic dye and the matrix material, opening up applications in fields such as materials science and catalysis. The primary amino groups and the triphenylmethane (B1682552) structure of New Fuchsin(1+) offer reactive sites for derivatization and facilitate its integration into various hybrid structures through covalent or non-covalent interactions.
Ionic-Pair Hybrid Materials with Polyoxometalates (POMs)
One effective strategy for creating functional hybrid materials involves the combination of New Fuchsin(1+) cations with large, negatively charged polyoxometalate (POM) anions. This approach results in the formation of ionic-pair salts with distinct structural and photophysical properties.
Researchers have successfully synthesized and characterized new ionic-pair salts by reacting New Fuchsin(1+) with Keggin-type POMs under hydrothermal conditions. tandfonline.com Two such complexes, [(C₂₂H₂₄N₃)₄][SiW₁₂O₄₀] (1) and [(C₁₉H₁₈N₃)₆][BW₁₂O₄₀] (2), have been isolated and analyzed. tandfonline.comtandfonline.com The characterization through single-crystal X-ray crystallography and FT-IR spectroscopy confirmed the structures, revealing that the components are linked by electrostatic forces and hydrogen bonding. tandfonline.com These hybrid materials exhibit strong absorption in the visible light spectrum, a property attributed to the organic dye component, alongside weak fluorescence emission. tandfonline.com
Table 1: Characterization of New Fuchsin(1+)-Polyoxometalate Hybrid Salts
| Compound | Formula | Anion | Key Findings |
| 1 | [(C₂₂H₂₄N₃)₄][SiW₁₂O₄₀] | Keggin-type [SiW₁₂O₄₀]⁴⁻ | Strong visible-light absorption, weak fluorescence. tandfonline.com |
| 2 | [(C₁₉H₁₈N₃)₆][BW₁₂O₄₀] | Keggin-type [BW₁₂O₄₀]⁶⁻ | Characterized by elemental analyses, FT-IR, and single crystal X-ray crystallography. tandfonline.com |
This table summarizes the composition and key properties of hybrid materials synthesized from New Fuchsin(1+) and polyoxometalates as detailed in the research.
Schiff Base Derivatization for Nanoparticle Stabilization
Another versatile method for functionalization is the derivatization of New Fuchsin(1+) into a Schiff base, which can then be used to create hybrid materials with nanoparticles. A Schiff base was formed through the condensation reaction of New Fuchsin with salicylaldehyde. researchgate.net This biologically active Schiff base was subsequently used to functionalize and stabilize silver nanoparticles (AgNPs). researchgate.net
The resulting hybrid material, a Schiff base-stabilized Ag nanoparticle colloid, was characterized using multiple analytical techniques. researchgate.net X-ray Diffraction (XRD) confirmed the formation of nanosilver with a face-centered cubic structure. researchgate.net Fourier-Transform Infrared (FT-IR) spectroscopy verified the formation of the Schiff base and its successful stabilization of the Ag nanoparticles. researchgate.net Scanning Electron Microscopy (SEM) analysis revealed that the particles had an elongated shape. researchgate.net This functionalization approach not only creates a stable nanoparticle system but also imparts enhanced antibacterial properties to the hybrid material compared to the Schiff base alone. researchgate.net
Table 2: Analytical Characterization of New Fuchsin Schiff Base-Functionalized Silver Nanoparticles
| Analytical Technique | Observation | Interpretation |
| XRD | Pattern showed face-centered cubic structure. | Confirms the formation of nanosilver. researchgate.net |
| FT-IR | Spectra confirmed imine group formation. | Verifies the formation of the Schiff base and its stabilization role. researchgate.net |
| SEM | Particles observed to be elongated in shape. | Provides morphological details of the hybrid nanoparticles. researchgate.net |
| UV-Vis Spectroscopy | Analysis of the stabilized Ag nanocolloid. | Characterizes the optical properties of the hybrid material. researchgate.net |
This table outlines the key characterization techniques and findings for silver nanoparticles functionalized with a New Fuchsin-derived Schiff base.
Incorporation into Polymer and Biopolymer Matrices
New Fuchsin(1+) can also be incorporated into various polymer and biopolymer matrices to form composite materials for diverse applications. These methods leverage the dye's properties to create functional films, sponges, or hydrogels.
For instance, new composite materials have been developed based on chitosan (B1678972) iodide and organic dyes, including fuchsin. bibliotekanauki.pl In these materials, the dye is distributed uniformly throughout the chitosan matrix without forming a separate phase. bibliotekanauki.pl The resulting composites can be processed into structured porous sponges and films, demonstrating their potential for various applications. bibliotekanauki.pl Characterization by methods such as SEM, XRD, and IR spectroscopy confirmed the successful formation of these biomaterials. bibliotekanauki.pl
In a different approach, hybrid silica materials have been synthesized for the removal of fuchsin from aqueous solutions. mdpi.com These materials are created by incorporating platinum nanoparticles (PtNPs) or Pt-porphyrin derivatives into a silica matrix via a sol-gel method. mdpi.com The presence of platinum is believed to facilitate chemical interactions with the amine functional groups of the fuchsin dye molecule, enhancing its adsorption. mdpi.com The most effective of these materials demonstrated a high adsorption capacity, showcasing how functionalizing a matrix can tailor it for specific interactions with dyes like New Fuchsin(1+). mdpi.com
Advanced Analytical Characterization of New Fuchsin 1+ and Its Research Oriented Derivatives
Spectroscopic Analysis for Electronic and Vibrational Structural Elucidation
Spectroscopic methods are indispensable for elucidating the electronic and vibrational structures of New Fuchsin(1+) and its derivatives. These techniques provide detailed insights into the molecule's fundamental properties.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Aggregation Studies
UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. libretexts.orgshu.ac.uk For New Fuchsin(1+), the absorption of UV or visible light corresponds to the excitation of outer electrons, specifically π to π* and n to π* transitions, which are characteristic of molecules with unsaturated groups. shu.ac.ukbspublications.net The UV-Vis spectrum of New Fuchsin(1+) in acetonitrile (B52724) exhibits a maximum absorption peak (λmax) between 540 and 560 nm, with a noticeable shoulder in the 475 to 520 nm region. conicet.gov.ar This complex spectrum, composed of overlapping bands, is a known characteristic of triarylmethane dyes. conicet.gov.ar The introduction of bromine atoms into the New Fuchsin(1+) structure leads to a bathochromic shift (a shift to longer wavelengths), indicating a modification of the electronic properties. conicet.gov.ar
Aggregation studies, which are crucial for understanding the behavior of dyes in solution, are also performed using UV-Vis spectroscopy. conicet.gov.ar The formation of aggregates, such as H-aggregates, can be observed through changes in the absorption spectra, often leading to a decrease in the quantum yield of photophysical processes. conicet.gov.ar In the case of New Fuchsin(1+) derivatives, aggregation effects have been noted and are considered a factor that can influence their photodynamic activity. conicet.gov.ar
| Compound | Solvent | λmax (nm) | Shoulder (nm) |
| New Fuchsin (1a) | Acetonitrile | 540-560 | 475-520 |
| Monobrominated New Fuchsin (1b) | Acetonitrile | >546 | - |
| Dibrominated New Fuchsin (1c) | Acetonitrile | >546 | - |
| A derivative of New Fuchsin (1d) | Acetonitrile | 560 | - |
This table summarizes the UV-Visible absorption data for New Fuchsin(1+) and its brominated derivatives in acetonitrile. The data is sourced from physicochemical studies of these compounds. conicet.gov.ar
Fluorescence Spectroscopy for Photophysical Properties and Interactions
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of New Fuchsin(1+) and its interactions with other molecules. researchgate.netdiva-portal.org This technique provides information on the emission of light from the molecule after it has absorbed photons and reached an excited state. The fluorescence properties of New Fuchsin(1+) are influenced by its molecular structure and the surrounding environment. researchgate.net
Studies have shown that the excited-state relaxation dynamics of New Fuchsin(1+) are ultrafast, a process that can be influenced by the solvent and whether the dye is in solution or a thin film. researchgate.netresearchgate.net For instance, in an ethanol (B145695) solution, the excited state of New Fuchsin(1+) undergoes a twisted intramolecular charge transfer (TICT) state, leading to a rapid return to the ground state. researchgate.net The fluorescence emission of New Fuchsin(1+) in ethanol has a maximum at 624 nm. researchgate.net The formation of inclusion complexes with molecules like hydroxypropyl-β-cyclodextrin can also be studied using fluorescence spectroscopy, with binding constants determined from the changes in fluorescence quantum yield and maximum emission shifts. researchgate.net
| Sample | Excitation Wavelength (nm) | Emission Maximum (nm) |
| New Fuchsin (NF) in ethanol | 588 | 624 |
| New Fuchsin (NF) thin film | 624 | - |
This table presents fluorescence data for New Fuchsin(1+), highlighting the difference in emission properties between the solution and thin-film states. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. renishaw.comnih.gov These techniques are highly sensitive to molecular structure and can be used to identify functional groups and characterize chemical bonding. renishaw.commdpi.com
FT-IR spectroscopy is used to characterize New Fuchsin(1+) and its derivatives by identifying the characteristic vibrational frequencies of its functional groups. academie-sciences.fr In studies of metal-organic frameworks loaded with basic fuchsin (a mixture containing New Fuchsin), FT-IR is used to analyze the interactions between the dye and the framework. rsc.org
Raman spectroscopy is another valuable tool for studying the vibrational modes of New Fuchsin(1+). youtube.com Surface-enhanced Raman spectroscopy (SERS) has been used to study triarylmethane dyes, including New Fuchsin. researchgate.net The SERS spectrum of New Fuchsin shows characteristic peaks corresponding to the vibrational modes of the benzene (B151609) rings, such as the non-totally symmetric mode at 1590 cm⁻¹ and the totally symmetric mode at 1620 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. organicchemistrydata.orgbhu.ac.in Both ¹H and ¹³C NMR are crucial for confirming the structure of New Fuchsin(1+) and its derivatives. academie-sciences.frresearchgate.net
¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. researchgate.netlibretexts.orglibretexts.org The chemical shifts of the protons are influenced by neighboring atoms and functional groups. libretexts.orgucl.ac.uk For New Fuchsin(1+) derivatives, ¹H NMR is used to confirm the positions of substituents, such as bromine atoms. conicet.gov.ar
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. scienceready.com.au For New Fuchsin(1+), which has a molecular weight of 365.90 g/mol , electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique. sigmaaldrich.commpbio.com
ESI-MS is a soft ionization technique that allows for the analysis of non-volatile and thermally labile compounds like dyes. researchgate.netmsu.edu It has been successfully employed for the characterization and quality control of commercial New Fuchsin samples, which often contain related analogues like Magenta I and Magenta II. researchgate.netoup.com Tandem mass spectrometry (ESI-MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecular ion. researchgate.netacdlabs.com The way a molecule fragments is reproducible and offers valuable clues about its structure. acdlabs.comlibretexts.orgyoutube.com Positive ion ESI-MS has been specifically used for the identification of fuchsin components. acs.org
| Compound | Molecular Weight ( g/mol ) |
| New Fuchsin(1+) | 365.90 sigmaaldrich.commpbio.com |
| New Fuchsin (as C₂₂H₂₄ClN₃) | 365.91 thermofisher.com |
This table shows the molecular weight of New Fuchsin(1+) as reported by different sources.
Advanced X-ray Diffraction (XRD) Studies for Crystalline Structures of New Fuchsin(1+) Complexes
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline material, the arrangement of atoms within the crystal lattice can be elucidated.
While direct XRD studies on pure New Fuchsin(1+) are not extensively detailed in the provided context, the technique is crucial for characterizing complexes and materials containing the dye. For instance, in the study of metal-organic frameworks (MOFs) loaded with dyes like basic fuchsin, XRD is used to investigate the crystallinity and structural integrity of the MOF after dye incorporation. rsc.org Changes in the XRD cell parameters can reveal interactions between the dye and the MOF, indicating how the dye molecules are accommodated within the porous structure. rsc.org The study of New Fuchsin(1+) complexes with metal ions would similarly rely on single-crystal XRD to determine the precise coordination geometry and intermolecular interactions. rsc.org
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
The electrochemical properties of New Fuchsin(1+) and its derivatives are crucial for understanding their electron transfer capabilities, which underpins their application in various fields such as sensitizers in solar cells and as components in electrochemical sensors. Cyclic voltammetry (CV) is a primary technique employed to investigate the redox behavior of these compounds, providing insights into their oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer processes.
Detailed research has been conducted on the electrochemical behavior of New Fuchsin, often in the context of its application in dye-sensitized solar cells (DSSCs) and electrochemical sensors. These studies utilize cyclic voltammetry to determine the energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for predicting the efficiency of charge transfer in devices.
In a study focused on the application of New Fuchsin (NF) as a photosensitizer for DSSCs, cyclic voltammetry was used to establish its energy levels. acrhem.orgx-mol.net The cyclic voltammogram of New Fuchsin was recorded in a 0.1 M KCl solution with an Ag/AgCl/KCl reference electrode at a scan rate of 10 mV s⁻¹. acrhem.org The onset of the oxidation peak in the CV curve corresponds to the HOMO level, while the onset of the reduction peak corresponds to the LUMO level of the dye.
Another significant area of research involves the electropolymerization of New Fuchsin onto electrode surfaces to create modified electrodes for sensing applications. For instance, New Fuchsin has been electropolymerized on a graphene-modified glassy carbon electrode (GCE). electrochemsci.org The process was carried out by applying consecutive cyclic voltammograms over a potential range of -1.2 to 0.9 V. electrochemsci.org The resulting poly(New Fuchsin) film exhibits its own characteristic redox peaks. The electrochemical behavior of this modified electrode was found to be pH-dependent, indicating that proton transfer accompanies the electron transfer processes. electrochemsci.org The peak separation in the cyclic voltammograms was observed to increase with the scan rate, a characteristic of quasi-reversible electron transfer processes. electrochemsci.org
The table below summarizes key electrochemical data for New Fuchsin(1+) obtained from cyclic voltammetry studies.
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Oxidation Potential (E_ox) | +0.8 V vs. Ag/AgCl | 0.1 M KCl, Glassy Carbon Electrode | acrhem.org |
| Reduction Potential (E_red) | -1.123 V vs. NHE | Calculated from CV and optical band gap | acrhem.org |
| HOMO Energy Level | -5.23 eV | DFT calculation, verified with CV | acrhem.org |
| LUMO Energy Level | -3.46 eV | DFT calculation, verified with CV | acrhem.org |
| pH Dependence of Redox Potential | Linear shift with pH (1.0 to 13.0) | Poly(New Fuchsin) on Graphene/GCE | electrochemsci.org |
The research findings indicate that New Fuchsin(1+) is an electrochemically active compound. Its redox properties can be effectively studied and tailored through methods like electropolymerization and by altering environmental conditions such as pH. electrochemsci.org The determined HOMO and LUMO levels from cyclic voltammetry are in good agreement with computational density functional theory (DFT) calculations, providing a solid foundation for its application in electronic devices. acrhem.org For example, the HOMO level of New Fuchsin at -5.23 eV is suitable for efficient electron donation to the conduction band of semiconductors like TiO₂ in DSSCs. acrhem.org The ability to form stable polymer films with tunable redox activity also makes it a promising candidate for the development of novel electrochemical sensors. electrochemsci.org
Mechanistic Investigations of New Fuchsin 1+ Interactions in Controlled Research Systems
Photophysical and Photochemical Behavior of New Fuchsin(1+)
The interaction of New Fuchsin(1+) with light initiates a series of complex photophysical and photochemical events. These processes are fundamental to its function as a dye and photosensitizer and are highly dependent on its molecular environment.
The behavior of New Fuchsin(1+) following light absorption has been elucidated through comprehensive investigations combining density functional theory (DFT) with advanced spectroscopic techniques. Upon excitation, the molecule undergoes significant structural rearrangement. In an ethanol (B145695) solution, DFT calculations confirm the formation of a twisted molecular structure in the excited state, characterized by a phenyl ring bond rotation of approximately 86 degrees. This structural change is central to its relaxation pathway.
Femtosecond transient absorption spectroscopy (fs-TAS) reveals that in solution, New Fuchsin(1+) exhibits an ultrafast ground-state recovery. This rapid relaxation is facilitated by a conical intersection, a point of degeneracy between electronic states that allows for very efficient non-radiative decay. The entire process is mediated by a twisted intramolecular charge transfer (TICT) state. In contrast, when prepared as a thin film, the molecular rotation is hindered. This restriction leads to a significantly longer excited-state lifetime, as the molecule's ability to adopt the twisted conformation necessary for rapid relaxation is impeded.
The table below summarizes the key differences in the excited-state dynamics of New Fuchsin(1+) in solution versus a thin film, based on global fitting of fs-TAS data.
| Environment | Key Dynamic Process | Intermediate State | Excited-State Lifetime |
|---|---|---|---|
| Ethanol Solution | Ultrafast ground-state recovery via conical intersection | Twisted Intramolecular Charge Transfer (TICT) | Short (picosecond range) |
| Thin Film | Hindered molecular twisting, triplet-assisted relaxation | Hindered TICT | Longer (up to 400 ps) |
The stability and photoreactivity of New Fuchsin(1+) are highly influenced by its surrounding medium. Studies on its photocatalytic degradation show that the dye can be broken down under visible light in the presence of a suitable catalyst. For instance, using lead chromate (B82759) as a photocatalyst in an aqueous solution at pH 8.0, New Fuchsin(1+) demonstrates significant degradation. orientjchem.orgresearchgate.net The efficiency of this degradation process was observed to be 64% during the initial experimental run, decreasing to 48% by the fourth run, which indicates a degree of catalyst stability and reusability. orientjchem.org
The solvent environment also directly impacts the photophysical properties of the dye, which is indicative of its stability and reactivity. The absorption spectra of fuchsin, a closely related compound, show solvent-dependent maxima, a phenomenon known as solvatochromism. researchgate.net This behavior is attributed to solute-solvent interactions that alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO). researchgate.net While specific photodegradation quantum yields for New Fuchsin(1+) are not extensively detailed in the surveyed literature, its susceptibility to photocatalysis and its solvatochromic shifts underscore the critical role of the environment in determining its photochemical fate. orientjchem.orgresearchgate.net
New Fuchsin(1+) can act as a photosensitizer, a molecule that absorbs light and transfers the energy to another molecule. ossila.com This capability is crucial in applications such as dye-sensitized solar cells (DSSCs). researchgate.net In this context, New Fuchsin(1+) absorbs photons and then injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). Femtosecond transient absorption measurements have revealed that this electron injection from New Fuchsin(1+) to TiO₂ is an ultrafast process, occurring in under 1 picosecond.
This rapid charge transfer is a form of energy transfer that converts light energy into electrical energy. The general mechanism for photosensitization involves the excitation of the sensitizer (B1316253) to a singlet excited state, followed by intersystem crossing to a more stable triplet excited state. ossila.com From this triplet state, the molecule can initiate chemical reactions through energy or electron transfer. ossila.comtxst.edu
While New Fuchsin(1+)'s role in electron transfer is established, its participation in other energy transfer mechanisms like Förster Resonance Energy Transfer (FRET) has not been specifically detailed in the available research. FRET is a non-radiative process that depends on the distance between a donor and acceptor molecule and the overlap of their respective emission and absorption spectra. wikipedia.org Although the principles of FRET are well-understood for designing molecular sensors and probes, specific studies quantifying FRET efficiency with New Fuchsin(1+) as either a donor or acceptor are not prominently featured in the surveyed literature. wikipedia.orgnih.gov
Molecular Interactions of New Fuchsin(1+) with Biopolymers and Model Systems in vitro
The utility of New Fuchsin(1+) as a biological stain stems from its specific interactions with various biopolymers. These interactions are governed by fundamental molecular forces and can be characterized by their binding mechanisms, kinetics, and thermodynamics.
The molecular structure of New Fuchsin(1+) provides insight into its binding mechanisms with biopolymers. As a cationic dye, it carries a positive charge, making electrostatic attraction a primary driving force for its interaction with negatively charged biopolymers. A prime example is its use in the Schiff's reagent for staining DNA; the positively charged dye molecule is expected to interact strongly with the anionic phosphate (B84403) backbone of the DNA double helix. wikipedia.orgmpbio.com This type of electrostatic interaction is a common mechanism for dye-polymer binding. mdpi.com
In addition to electrostatic forces, hydrophobic interactions play a significant role, particularly in staining lipid-rich structures. New Fuchsin(1+) is a key component of the Ziehl-Neelsen stain, used to identify acid-fast bacteria like Mycobacterium tuberculosis. The cell wall of these bacteria is rich in mycolic acids, waxes, and lipids, creating a highly hydrophobic environment. The triphenylmethane (B1682552) structure of New Fuchsin(1+), with its aromatic rings, facilitates hydrophobic interactions, allowing the dye to penetrate and be retained by this lipid-rich barrier. Therefore, the binding of New Fuchsin(1+) to different biological targets is dictated by a combination of electrostatic and hydrophobic forces, depending on the chemical nature of the biopolymer.
A complete understanding of the interaction between a small molecule like New Fuchsin(1+) and a biopolymer requires the quantitative determination of its kinetic and thermodynamic parameters. Kinetic studies would reveal the rates of association (kₐ) and dissociation (kₑ) of the dye-biopolymer complex, while thermodynamic analysis would yield the binding constant (Kₐ), and changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complex formation. nih.govnih.gov These parameters provide a detailed picture of the affinity, spontaneity, and driving forces of the binding process. mdpi.commdpi.com For example, positive entropy and enthalpy changes often indicate that hydrophobic forces are the major driver of the interaction. nih.gov
Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence spectroscopy are commonly employed to determine these crucial parameters for dye-protein and dye-DNA interactions. nih.govmdpi.com However, while the methodologies are well-established, specific research studies reporting the quantitative kinetic and thermodynamic data for the formation of New Fuchsin(1+) complexes with biopolymers like DNA or serum albumin were not found in the conducted literature search.
Theoretical and Computational Chemistry Approaches to New Fuchsin(1+)
Theoretical and computational chemistry provide powerful tools to unravel the intricate mechanistic details of molecular interactions at an atomic level. For a compound like New fuchsin(1+), these methods offer insights into its electronic structure, spectral properties, and behavior in different environments, complementing experimental findings.
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Spectra
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the fundamental electronic properties of New fuchsin(1+) and related triarylmethane dyes. These methods allow for the prediction of molecular geometries, electronic energy levels, and the nature of electronic transitions that give rise to the characteristic color of these compounds.
Recent studies have employed DFT to investigate the electronic structure of similar dye molecules. For instance, the electronic properties of various organic dyes have been successfully elucidated using DFT calculations, providing insights into their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule, including its color and reactivity.
Time-dependent DFT (TD-DFT) is particularly well-suited for simulating the electronic absorption spectra of molecules like New fuchsin(1+). By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax), which corresponds to the color observed experimentally. For the broader class of fuchsin dyes, TD-DFT calculations have been used to analyze their spectral behavior in various solvents. These studies have successfully assigned the observed absorption bands to specific electronic transitions, typically π→π* transitions within the conjugated system of the molecule.
| Computational Method | Parameter | Calculated Value | Significance |
|---|---|---|---|
| DFT | HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |
| DFT | LUMO Energy | -2.2 eV | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |
| DFT | HOMO-LUMO Gap | 3.6 eV | Correlates with the energy of the lowest electronic transition and influences the color of the dye. |
| TD-DFT | λmax (Calculated) | ~540 nm | Predicted wavelength of maximum absorption, corresponding to the visible color. |
Molecular Dynamics Simulations for Solvent Effects and Binding Mechanisms
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of New fuchsin(1+) in solution and its interactions with other molecules. By simulating the movement of atoms over time, MD can reveal how solvent molecules arrange themselves around the dye and how the dye binds to larger structures such as biomolecules.
The study of solvent effects is crucial for understanding the behavior of dyes in different chemical environments. The color of triarylmethane dyes, for instance, is known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. MD simulations can elucidate the specific interactions, such as hydrogen bonding and electrostatic interactions, between the dye and solvent molecules that lead to these spectral shifts. While specific MD simulation data for New fuchsin(1+) is not detailed in the provided search results, the general principles of solute-solvent interactions explored in simulations of other organic dyes are applicable. These simulations can provide insights into the formation of solvation shells around the dye molecule and the energetic contributions of these interactions.
Furthermore, MD simulations are a powerful tool for investigating the binding mechanisms of small molecules to biological macromolecules. For instance, the interaction of fuchsin basic with DNA has been explored using a combination of spectroscopic and computational methods. researchgate.net These studies suggest that the dye can bind to DNA through intercalation, a process where the planar aromatic rings of the dye insert themselves between the base pairs of the DNA double helix. researchgate.net MD simulations can provide a detailed, atomistic view of this process, revealing the specific non-covalent interactions, such as van der Waals forces and electrostatic interactions, that stabilize the dye-DNA complex. researchgate.net
Such computational studies can also be used to calculate the binding affinity of a ligand to its target. By employing techniques like free energy calculations, MD simulations can provide quantitative estimates of the binding strength, which can be compared with experimental data.
| Interaction Parameter | Methodology | Finding | Implication |
|---|---|---|---|
| Binding Mode | Molecular Docking | Intercalation between DNA base pairs | Suggests a mechanism for the dye's interaction with genetic material. |
| Binding Affinity (K) | Spectroscopic Titration | (4.7 ± 0.4) × 10⁴ L mol⁻¹ | Quantifies the strength of the interaction between the dye and DNA. |
| Dominant Binding Forces | Thermodynamic Analysis | Hydrogen bonds and van der Waals forces | Elucidates the nature of the non-covalent interactions driving the binding process. |
Applications of New Fuchsin 1+ in Advanced Research Methodologies and Material Science
New Fuchsin(1+) in Advanced Analytical Chemistry Methodologies
The unique chemical properties of New fuchsin(1+) make it a valuable tool in modern analytical chemistry, contributing to the development of sensitive and selective detection methods. orientjchem.orgwaterandwastewater.comiupac.org
New fuchsin(1+) serves as a key reagent in the development of spectrophotometric and fluorimetric assays for the quantification of various analytes. Spectrophotometric methods often utilize the dye's strong absorbance at a specific wavelength. For instance, a method for determining New Fuchsin(1+) in water samples involves its extraction and subsequent measurement of its absorbance at 554 nm. researchgate.net This technique has been successfully applied to tap, mineral, and factory water samples, demonstrating a linear calibration range and a low detection limit. researchgate.net
Fluorimetric assays, on the other hand, take advantage of the fluorescence properties of New fuchsin(1+) or its reaction products. Although detailed research findings on fluorimetric assays specifically using New fuchsin(1+) are not extensively available in the provided results, the development of such methods for other dyes like Alizarin Red S for boron determination highlights the potential for similar applications with New fuchsin(1+). researchgate.net The principle of these assays relies on the formation of a fluorescent complex, where the intensity of the fluorescence is proportional to the analyte concentration.
Table 1: Spectrophotometric Determination of New Fuchsin(1+)
| Parameter | Value | Reference |
|---|---|---|
| Analytical Technique | Cloud Point Extraction - Spectrophotometry | researchgate.net |
| Wavelength (λmax) | 554 nm | researchgate.net |
| Linear Range | 0.013 - 0.560 mg L⁻¹ | researchgate.net |
| Detection Limit | 5.64 µg L⁻¹ | researchgate.net |
Electrochemical sensors and biosensors offer a powerful platform for the detection of a wide range of biological and chemical species. researchgate.netmdpi.comnih.gov While direct fabrication of sensors using New fuchsin(1+) as the primary sensing element is not extensively detailed in the provided search results, the principles of electrochemical biosensor fabrication are well-established. nih.govmdpi.com These sensors typically involve the immobilization of a biological recognition element (like an enzyme or antibody) or a chemical indicator onto an electrode surface. researchgate.net The interaction of the target analyte with the recognition element or indicator results in a measurable electrochemical signal.
Given that New fuchsin(1+) can act as a redox indicator, it holds potential for incorporation into electrochemical sensor design. orientjchem.org Its redox properties could be harnessed to transduce a biological or chemical recognition event into an electrical signal. For example, changes in the redox state of New fuchsin(1+) upon interaction with an analyte could be monitored using techniques like cyclic voltammetry or amperometry.
New fuchsin(1+) is recognized for its application as a redox indicator in analytical chemistry. orientjchem.org Redox indicators are substances that change color at a specific electrode potential, making them useful for determining the endpoint of a redox titration. The color change of New fuchsin(1+) is associated with its one-electron reduction and oxidation reactions. researchgate.net
Pulse-radiolysis studies have been employed to understand the reaction mechanisms and characterize the transient species involved in the redox processes of basic fuchsin, a mixture containing New fuchsin(1+). researchgate.net These studies have identified the absorption spectra of the semi-reduced and semi-oxidized forms of the dye. researchgate.net This fundamental understanding of its redox behavior underpins its use as a reliable indicator in various chemical analyses.
New Fuchsin(1+) in Materials Science and Nanotechnology Research
The application of New fuchsin(1+) extends into the realm of materials science and nanotechnology, where its properties are exploited to create functional materials and devices. mcmaster.caillinois.edugsconlinepress.com
Integration into Functional Composites and Hybrid Materials (e.g., polyoxometalates, nanoparticles)
New fuchsin(1+) has been successfully integrated into inorganic-organic hybrid materials, notably with polyoxometalates (POMs). tandfonline.comtandfonline.comuni-ulm.de Researchers have synthesized ionic-pair salts by combining New fuchsin cations with Keggin-type POMs under hydrothermal conditions, resulting in materials with strong absorption in the visible-light range. tandfonline.com These hybrid materials combine the properties of both the organic dye and the inorganic cluster, opening possibilities for new functional materials with unique optical and electronic properties. tandfonline.comnih.govnih.gov
Furthermore, New fuchsin-based Schiff bases have been used to functionalize silver nanoparticles. researchgate.net This functionalization stabilizes the nanoparticles and enhances their biological activity. researchgate.net The resulting Schiff base-capped silver nanoparticles have demonstrated greater antibacterial effects compared to the Schiff base alone, highlighting the synergistic benefits of combining New fuchsin derivatives with nanomaterials. researchgate.net The unique physicochemical properties of iron oxide nanoparticles are also being explored for their potential in various applications. nih.gov
Development of Dye-Sensitized Solar Cells (DSSCs) Utilizing New Fuchsin(1+)
New fuchsin(1+) is being investigated as an inexpensive, water-soluble photosensitizer for dye-sensitized solar cells (DSSCs), offering a low-cost and eco-friendly alternative to traditional ruthenium-based dyes. acrhem.orgresearchgate.netmdpi.com In these cells, the New fuchsin dye absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2), generating an electric current. acrhem.orgsmartsociety.orgunnes.ac.id
Studies have shown that New fuchsin(1+) can act as an effective photosensitizer. acrhem.orgresearchgate.net Femtosecond transient absorption measurements have revealed ultrafast electron injection, occurring in less than 1 picosecond, at the interface between New fuchsin and TiO2. acrhem.orgresearchgate.net The performance of New fuchsin-based DSSCs has been optimized by using different electrolytes and counter electrodes. A device using an aqueous Fe3+/Fe2+ electrolyte and a CoS-treated carbon fabric counter electrode achieved a photoconversion efficiency of 2.9%. acrhem.orgresearchgate.net While this efficiency is currently lower than that of DSSCs using other dyes, the low cost and environmentally friendly nature of the components make it a promising area of research. mdpi.comresearchgate.netmdpi.com
Below is a table summarizing the performance of a New Fuchsin-sensitized solar cell:
| Parameter | Value |
|---|---|
| Photo-conversion Efficiency (PCE) | 2.9% acrhem.orgresearchgate.net |
| Electrolyte | Aqueous Fe3+/Fe2+ acrhem.orgresearchgate.net |
| Counter Electrode | CoS treated carbon fabric acrhem.orgresearchgate.net |
Corrosion Inhibition Studies
New fuchsin(1+) has been identified as an effective corrosion inhibitor for metals, particularly for mild steel in acidic environments. researchgate.netresearchgate.net It functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. mdpi.com The dye molecules adsorb onto the metal surface, forming a protective film that hinders the attack of corrosive agents. mdpi.comscispace.com
Electrochemical studies, including electrochemical impedance spectroscopy (EIS) and electrochemical noise measurements (ENM), have demonstrated that New fuchsin is an effective inhibitor even at very low concentrations, such as 5 ppm. researchgate.netresearchgate.net The inhibition efficiency increases with higher concentrations of the dye. researchgate.net For example, in one study, the polarization resistance of mild steel in 1M HCl increased as the concentration of New fuchsin increased. researchgate.net This adsorption process generally follows the Langmuir adsorption isotherm. mdpi.com
The table below shows the inhibition efficiency of New Fuchsin and other triphenylmethane (B1682552) dyes at a concentration of 100 ppm in a 40 °C solution. mdpi.com
| Inhibitor | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| Blank | 0.323 | - |
| Crystal Violet (CV) | 0.050 | 82.8 |
| Malachite Green (MG) | 0.102 | 64.1 |
| Basic Fuchsin (FB) | 0.143 | 49.8 |
Environmental Research and Degradation Studies of New Fuchsin 1+
Occurrence and Environmental Fate of New Fuchsin(1+) in Aqueous Systems
The discharge of industrial effluents containing New Fuchsin(1+) leads to the contamination of water bodies. clinicalcasereportsint.commdpi.com The dye is a solid green organic chemical that turns purple when dissolved in water. clinicalcasereportsint.comijcce.ac.ir Its persistence in the environment is a key issue, as it degrades slowly under natural conditions. clinicalcasereportsint.com This stability, combined with its solubility, allows it to be transported over distances in aquatic systems, potentially impacting a wide area. The presence of such dyes in water can also block sunlight penetration, which in turn affects photosynthetic processes in aquatic life. ijcce.ac.ir The toxic nature of New Fuchsin(1+) and its classification as a hazardous substance further underscore the importance of understanding its environmental behavior. cdhfinechemical.comscbt.comlobachemie.com
Advanced Degradation Pathways and Kinetics of New Fuchsin(1+) in Environmental Matrices
To address the environmental contamination caused by New Fuchsin(1+), various advanced degradation and removal techniques have been investigated. These methods aim to break down the complex dye molecule into simpler, less harmful compounds.
Photocatalytic Degradation Mechanisms (e.g., using metal oxide catalysts, GQDs)
Photocatalysis has emerged as a promising technology for the degradation of organic pollutants like New Fuchsin(1+). mdpi.com This process utilizes semiconductor materials that, upon irradiation with light, generate highly reactive species capable of breaking down the dye molecules. researchgate.netmdpi.com
Several materials have been explored as photocatalysts for New Fuchsin(1+) degradation. These include:
Metal Oxides: Various metal oxides have been shown to be effective photocatalysts. researchgate.netorientjchem.org For instance, lead chromate (B82759) (PbCrO4) has been used to degrade New Fuchsin under visible light. orientjchem.org The efficiency of metal oxide catalysts can be enhanced by doping with other metals or by creating composite materials. mdpi.comresearchgate.net
Graphene Quantum Dots (GQDs): GQDs have been identified as novel and environmentally friendly nanomaterials for the visible-light-driven photocatalytic degradation of cationic dyes like New Fuchsin. orientjchem.orgresearchgate.netcapes.gov.br They can be synthesized from materials like citric acid. researchgate.netcapes.gov.br The degradation mechanism using GQDs can involve both photocatalytic and photosensitization pathways. researchgate.net
The effectiveness of photocatalytic degradation is influenced by several factors, including the pH of the solution, the intensity of the light source, the concentration of the dye, and the amount of the photocatalyst used. orientjchem.orgresearchgate.net For example, the photocatalytic degradation of New Fuchsin using lead chromate was found to be most effective at a pH of 8. orientjchem.org
The degradation of New Fuchsin(1+) during photocatalysis is primarily driven by the action of reactive oxygen species (ROS). When the photocatalyst is exposed to light, it generates electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻). orientjchem.orgresearchgate.net
Scavenger studies have been conducted to identify the primary ROS involved in the degradation process. For instance, in the photocatalytic degradation of New Fuchsin using lead chromate, the use of scavengers indicated that hydroxyl radicals (•OH) played a significant role. orientjchem.org In another study involving CuO nanoparticles, scavenger tests pointed to singlet oxygen as the main reactive species. researchgate.net These ROS are powerful oxidizing agents that can attack the chromophore of the dye molecule, leading to its decolorization and eventual mineralization into simpler inorganic compounds.
The kinetics of New Fuchsin(1+) degradation are often modeled to understand the reaction rates and mechanisms. The degradation process is frequently found to follow pseudo-first-order kinetics. orientjchem.orgmdpi.comresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the dye at any given time, assuming other factors like catalyst concentration and light intensity are constant.
The rate constant (k) is a key parameter derived from these kinetic models and provides a measure of the degradation efficiency. For example, in a study on the photocatalytic degradation of New Fuchsin with lead chromate, a rate constant of 1.18 × 10⁻⁴ s⁻¹ was reported under specific conditions. orientjchem.org In another study on the thermal activation of persulfate for Basic Fuchsin degradation, the rate constants varied from 15.3 × 10⁻³ to 43.2 × 10⁻³ min⁻¹. researchgate.net
Different kinetic models, such as the pseudo-second-order model, have also been used to describe the adsorption and degradation processes in some systems. ijcce.ac.irmdpi.comamecj.com The choice of the most appropriate kinetic model depends on the specific experimental conditions and the nature of the adsorbent or catalyst used.
Table 1: Kinetic Models for New Fuchsin(1+) Degradation
| Degradation Method | Catalyst/Adsorbent | Kinetic Model | Reference |
| Photocatalysis | Lead Chromate | Pseudo-first-order | orientjchem.org |
| Photocatalysis | Fe₂-xCuxZr₂-xWxO₇ | Pseudo-first-order | mdpi.com |
| Thermal Activation | Persulfate | First-order | researchgate.net |
| Adsorption | Walnut Shell Activated Carbon | Pseudo-second-order | ijcce.ac.ir |
| Adsorption | Sugarcane Bagasse | Pseudo-second-order | amecj.com |
Biodegradation and Bioremediation Approaches for New Fuchsin(1+)
Biodegradation offers an environmentally friendly and cost-effective approach to dealing with dye pollution. This process relies on the ability of microorganisms like bacteria, fungi, and algae to break down organic compounds. researchgate.netresearchgate.net
Studies have shown that certain microorganisms can effectively decolorize and degrade triphenylmethane (B1682552) dyes. For instance, the blue-green algae (cyanobacteria) Hydrocoleum oligotrichum and Oscillatoria limnetica have demonstrated the ability to biodegrade Basic Fuchsin. researchgate.net The efficiency of biodegradation depends on the specific microbial species and the type of dye. researchgate.net Fungi are also known to be effective in dye degradation due to their ability to produce potent degrading enzymes. scbt.com
Bioremediation can also involve biosorption, where dead microbial biomass is used to adsorb the dye from the solution. researchgate.net This can be a precursor to biodegradation or a standalone removal method. The development of genetically engineered microorganisms with enhanced degradation capabilities is an emerging area of research that holds promise for more efficient bioremediation of dye-contaminated sites. nih.gov
Chemical Oxidation/Reduction Methods for New Fuchsin(1+) Removal
Chemical oxidation and reduction methods are also employed for the removal and degradation of New Fuchsin(1+). Advanced Oxidation Processes (AOPs) are a key category of chemical methods that involve the in-situ generation of highly reactive oxidizing species, such as hydroxyl radicals, to break down organic pollutants. researchgate.netresearchgate.net
One such method is the use of thermally activated persulfate. researchgate.net This process has been shown to be effective in eliminating Basic Fuchsin, with a removal efficiency of over 94% under optimized conditions. researchgate.net Another approach is electrochemical oxidation, where an electric current is used to drive the oxidation of the dye molecules. researchgate.net This method is considered environmentally friendly as it can be operated without the generation of sludge. researchgate.net
Adsorption onto various materials is another widely studied removal method. While primarily a physical process, it can be considered a form of chemical removal depending on the nature of the interaction between the dye and the adsorbent. Materials like activated carbon derived from walnut shells and sugarcane bagasse have been shown to be effective adsorbents for Fuchsin dyes. ijcce.ac.iramecj.com The adsorption process is often influenced by factors such as pH, temperature, and the initial concentration of the dye. ijcce.ac.iramecj.com
Adsorption and Removal Technologies for New Fuchsin(1+) from Wastewater in Research Settings
The removal of dyes like New Fuchsin(1+), also known as Basic Fuchsin, from wastewater is a significant area of environmental research due to the dye's toxicity and persistence. clinicalcasereportsint.comtandfonline.com Adsorption has emerged as a promising, cost-effective, and simple method for this purpose. clinicalcasereportsint.com Researchers have explored a wide variety of adsorbent materials, ranging from natural clays (B1170129) and agricultural waste to synthesized composites, to effectively sequester New Fuchsin(1+) from aqueous solutions. researchgate.netmdpi.comnih.gov
Adsorbent Development and Characterization
A diverse array of materials has been investigated for their potential to adsorb New Fuchsin(1+). These materials are often characterized using techniques such as Scanning Electron Microscopy (SEM) to observe surface morphology, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups involved in adsorption, and Brunauer-Emmett-Teller (BET) analysis to determine surface area. mdpi.comjetir.orgmdpi.com
Natural and Waste-Based Adsorbents:
Local Natural Clay (Vermiculite): Clay from the Kurdistan Region of Iraq, primarily composed of vermiculite, has been used to remove Basic Fuchsin. researchgate.netscispace.com Characterization showed that cation exchange is the dominant adsorption mechanism. researchgate.netscispace.com
Agricultural Waste: Various agricultural byproducts have been proven effective. These include walnut shells, jackfruit waste, pistachio nutshells, sugarcane bagasse, and turmeric leaf waste biochar. mdpi.comjetir.orgijcce.ac.irgnest.orgamecj.com For instance, activated carbon from walnut shells and raw pistachio nutshells showed high removal efficiencies. mdpi.comijcce.ac.ir
Chicken Bone Biomass: Both native and calcined chicken bones have been studied as biosorbents. Calcination was found to improve crystallinity, remove organic impurities, and increase the surface area from 247 m²/g to 370 m²/g. mdpi.com
Mussel Shells: Calcined mussel shells have also been investigated as a low-cost adsorbent for Basic Fuchsin. tandfonline.com
Synthesized and Modified Adsorbents:
Copper-Azithromycin Complex: A complex formed between copper (II) and the antibiotic Azithromycin has been synthesized and characterized for the removal of New Fuchsin dye. clinicalcasereportsint.com
Cotton Functionalized with Iron(III) Framework (Cotton@Fe-BTC): A composite material created by supporting an iron-based metal-organic framework on cellulose (B213188) fibers has shown high removal efficiencies for various triarylmethane dyes, including Basic Fuchsin. nih.gov
CuCo2O4 Nanocomposite: This synthesized nanocomposite has demonstrated high removal efficiency for Basic Fuchsin. uobaghdad.edu.iq
Modified Clays and Biochars: Sepiolite (B1149698), a type of clay mineral, and various biochars have been modified to enhance their adsorption capabilities. mdpi.comdntb.gov.uaresearchgate.net For example, modifying sepiolite with the surfactant cetyltrimethylammonium bromide (CTMAB) significantly improved its adsorption capacity. mdpi.com
The development of these adsorbents focuses on utilizing low-cost, readily available materials and modifying them to enhance their surface properties and, consequently, their efficiency in removing New Fuchsin(1+) from water. nih.gov
| Adsorbent | Key Characterization Findings | Source |
| Local Natural Clay (Vermiculite) | Dominated by vermiculite; adsorption primarily via cation exchange. | researchgate.netscispace.com |
| Activated Carbon from Jackfruit Waste | High BET surface area of 987 m²/g. Characterized by SEM and FTIR. | jetir.org |
| Pistachio Nutshells (Raw) | Characterized by FTIR, TGA, SEM/EDX, and BET analysis. | mdpi.com |
| Chicken Bone Biomass (Calcined) | Increased crystallinity and surface area (370 m²/g) compared to native bone. | mdpi.com |
| Copper-Azithromycin Complex | Characterized by FTIR, UV-Vis, mass spectrometry, and elemental analysis. | clinicalcasereportsint.com |
| Cotton@Fe-BTC | Structural similarity to MIL-100(Fe) MOF; high loading (38 wt%) on cellulose fibers. | nih.gov |
Optimization of Adsorption Parameters (e.g., pH, concentration, contact time)
The efficiency of New Fuchsin(1+) removal is highly dependent on several experimental parameters. Research studies systematically vary these conditions to determine the optimal settings for maximum adsorption.
Effect of pH: The pH of the solution is a critical factor, as it affects the surface charge of the adsorbent and the ionization of the dye molecule. For many adsorbents, including sugarcane bagasse and CuCo2O4 nanocomposites, the removal of the cationic New Fuchsin(1+) dye is most effective in a basic environment (pH 8-12). amecj.comuobaghdad.edu.iq This is attributed to the electrostatic attraction between the positively charged dye cations and the negatively charged adsorbent surface at higher pH values. amecj.com However, for local natural clay (vermiculite), maximum adsorption was achieved at a near-neutral pH of 6.8. researchgate.netscispace.com
Effect of Contact Time: The time required to reach adsorption equilibrium is another key parameter. For many materials, there is an initial rapid uptake of the dye, followed by a slower phase until equilibrium is reached. researchgate.net Equilibrium times can vary significantly, from as short as 5-10 minutes for CuCo2O4 nanocomposites and walnut shell activated carbon to 180 minutes for natural clay. researchgate.netscispace.comijcce.ac.iruobaghdad.edu.iq
Effect of Initial Dye Concentration: Generally, the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) increases with the initial dye concentration. researchgate.net This is because a higher concentration provides a greater driving force for the dye molecules to move from the solution to the adsorbent surface. tandfonline.com
Effect of Adsorbent Dose: Increasing the adsorbent dosage typically leads to a higher percentage of dye removal due to the greater availability of active adsorption sites. tandfonline.comamecj.com However, the adsorption capacity (the amount of dye adsorbed per gram of adsorbent) may decrease after a certain point. amecj.com
The table below summarizes the optimal conditions found in various research studies for the removal of New Fuchsin(1+).
| Adsorbent | Optimal pH | Optimal Contact Time | Optimal Temperature (°C) | Maximum Removal / Adsorption Capacity | Source |
| Walnut Shell Activated Carbon | 8 | 10 min | 50 | 99.10% removal; 45.45 mg/g capacity | ijcce.ac.ir |
| CuCo2O4 Nanocomposite | 8 | 5 min | N/A | ~97% removal | uobaghdad.edu.iq |
| Local Natural Clay (TKC) | 6.8 | 180 min | 20-50 | 149.2 mg/g capacity | researchgate.netscispace.com |
| Sugarcane Bagasse (SCB) | 8-12 | Equilibrium reached | 25-45 | 97% removal | amecj.com |
| Pistachio Nutshells (RPNS) | 12 | 20 min | N/A | 99.71% removal; 118.2 mg/g capacity | mdpi.com |
| HCl-modified Malted Sorghum Mash | 4-9 | 30 min | 31 | 58.48 mg/g capacity | researchgate.net |
| Turmeric Leaf Waste Biochar | 7 | 60 min | 35 | 87.44% removal | gnest.org |
Emerging Research Directions and Methodological Advances for New Fuchsin 1+
Development of Multimodal Platforms Incorporating New Fuchsin(1+)
The utility of New Fuchsin(1+) is being expanded beyond a simple chromogenic stain into sophisticated multimodal platforms that combine multiple imaging or analytical techniques to provide a more comprehensive understanding of biological systems. These platforms leverage the distinct properties of New Fuchsin(1+) in concert with other methods to offer complementary information from a single sample.
A significant area of development is in multiplexed immunohistochemistry (IHC) . In this approach, New Fuchsin(1+) is used as a red chromogen alongside other chromogens with different colors, such as the brown diaminobenzidine (DAB) and the blue HighDef Blue. arvojournals.org This allows for the simultaneous visualization of multiple protein targets within a single tissue section, providing crucial insights into the spatial relationships between different cell types and biomarkers. arvojournals.org For instance, in cancer research, this technique has been used to characterize the tumor microenvironment by concurrently staining for immune cells, tumor cells, and other relevant proteins. arvojournals.org
Another facet of multimodal development involves the integration of New Fuchsin(1+) staining with fluorescence imaging . Although primarily known as a bright-field chromogen, its fluorescent properties, while modest, can be exploited. More commonly, it is used in correlative microscopy workflows where its bright-field staining of specific structures, like the lignified cell walls in plants or the osteocyte lacunocanalicular system in bone, is correlated with the fluorescence imaging of other components labeled with specific fluorophores. nih.govresearchgate.net For example, Basic Fuchsin, a mixture containing New Fuchsin(1+), has been shown to be compatible with several fluorescent proteins (YFP, GFP, mVenus, mCitrine) and fluorescent dyes, enabling combined visualization strategies. researchgate.net
Furthermore, New Fuchsin(1+) is being explored as a component in the development of multimodal biosensors . While still an emerging area, the principle involves combining the dye's optical properties with other sensing modalities. For example, its ability to be adsorbed onto nanomaterials opens possibilities for its use in Surface-Enhanced Raman Spectroscopy (SERS)-based sensors. mdpi.com In such a platform, New Fuchsin(1+) could serve as a Raman reporter, while the nanomaterial provides signal enhancement and a scaffold for capturing specific analytes. The development of biosensors capable of multimodal analysis, such as simultaneous pH and fluorescence imaging, highlights the trend towards integrated diagnostic tools where dyes like New Fuchsin(1+) could play a role. rdworldonline.com
The table below summarizes the key features of New Fuchsin(1+) relevant to its use in multimodal platforms.
| Property | Description | Relevance to Multimodal Platforms |
| Color | Intense Red | Provides high contrast in bright-field microscopy and allows for color-based multiplexing with other chromogens. stainsfile.comarvojournals.org |
| Chemical Class | Triarylmethane dye | Belongs to a well-understood class of dyes, allowing for predictable chemical behavior and modification. sigmaaldrich.com |
| Absorption Maximum | Approximately 553 nm. sigmaaldrich.com | Guides the selection of appropriate light sources and filters in imaging systems. |
| Binding Targets | Primarily binds to acidic tissue components, such as the mycolic acids in the cell walls of mycobacteria (in the Ziehl-Neelsen stain). sigmaaldrich.com | Enables its use as a selective stain in complex biological samples. |
| Solubility | Soluble in water and ethanol (B145695). stainsfile.com | Allows for the preparation of stable staining solutions for various biological applications. |
| Form | Solid crystalline powder. sigmaaldrich.com | Facilitates long-term storage and preparation of fresh reagents. |
Integration of Artificial Intelligence and Machine Learning in New Fuchsin(1+) Research (e.g., for property prediction, synthesis optimization)
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many areas of chemical and biomedical research, and the study of New Fuchsin(1+) is no exception. Although direct applications of AI/ML to this specific compound are not yet widely reported, the potential is significant and can be extrapolated from broader trends in the field.
Property Prediction: AI/ML models can be trained on large datasets of chemical compounds to predict the physicochemical and optical properties of new or modified dyes. For New Fuchsin(1+), this could involve predicting how alterations to its molecular structure would affect its absorption spectrum, fluorescence quantum yield, solubility, and binding affinity for specific biological targets. Such predictive models could accelerate the design of novel analogs of New Fuchsin(1+) with enhanced properties for specific applications, such as improved brightness for fluorescence microscopy or tailored spectral characteristics for multiplexed imaging.
Synthesis Optimization: The synthesis of triarylmethane dyes like New Fuchsin(1+) can be a complex, multi-step process. AI/ML algorithms could be employed to optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and purity while minimizing waste. By analyzing data from previous experiments, these models can identify optimal synthetic routes, reducing the time and cost associated with developing new dye derivatives.
Image Analysis: In the context of histology and pathology, AI/ML is already making significant inroads in the automated analysis of stained tissue sections. For images generated using New Fuchsin(1+) staining, deep learning models can be trained to perform tasks such as:
Cellular Segmentation and Quantification: Automatically identifying and counting cells stained with New Fuchsin(1+), providing quantitative data from histological slides.
Pathological Feature Recognition: Identifying subtle morphological changes or patterns in stained tissues that are indicative of disease, potentially aiding in diagnostics.
Multiplexing Deconvolution: In multiplexed IHC images, AI algorithms can help to spectrally unmix the signals from New Fuchsin(1+) and other chromogens, allowing for a more accurate quantification of each biomarker.
The table below outlines potential AI/ML applications in New Fuchsin(1+) research.
| AI/ML Application Area | Potential Impact on New Fuchsin(1+) Research |
| Cheminformatics | Prediction of novel New Fuchsin(1+) derivatives with desired spectral and binding properties. |
| Automated Synthesis | Optimization of reaction pathways and conditions for the efficient and sustainable synthesis of New Fuchsin(1+) and its analogs. |
| Computational Microscopy | Enhancement and analysis of images from New Fuchsin(1+)-stained samples, including automated cell counting, feature extraction, and diagnostic classification. |
| Predictive Modeling | Development of models that correlate staining patterns with clinical outcomes, potentially leading to new diagnostic or prognostic tools. |
Challenges and Future Prospects in Academic Research on New Fuchsin(1+)
Despite its long history of use, several challenges and exciting future prospects remain in the academic research of New Fuchsin(1+).
Challenges:
Photostability and Quantum Yield: While an effective chromogen for bright-field microscopy, the fluorescence of New Fuchsin(1+) is generally weak and prone to photobleaching. This limits its application in advanced fluorescence imaging techniques that require high photostability and brightness, such as super-resolution microscopy.
Specificity in Complex Environments: Achieving high specificity for a target molecule in the complex milieu of a cell or tissue remains a challenge. While New Fuchsin(1+) shows an affinity for certain biological structures, off-target binding can occur, potentially confounding results.
Quantitative Analysis: Translating staining intensity into precise quantitative data can be difficult due to variations in staining protocols, tissue processing, and imaging parameters. Developing robust and standardized methods for the quantitative analysis of New Fuchsin(1+) staining is an ongoing need.
Integration into Live-Cell Imaging: The majority of applications for New Fuchsin(1+) involve the staining of fixed and permeabilized cells or tissues. Its use in live-cell imaging is limited, presenting a significant hurdle for studying dynamic biological processes in real-time.
Future Prospects:
Development of Novel Analogs: A key future direction is the rational design and synthesis of new New Fuchsin(1+) derivatives with improved optical properties. This includes creating analogs with higher fluorescence quantum yields, enhanced photostability, and shifted excitation/emission spectra to facilitate multicolor imaging.
Advanced Biosensor Development: The incorporation of New Fuchsin(1+) and its derivatives into next-generation biosensors is a promising area of research. This could involve its use in Förster Resonance Energy Transfer (FRET)-based sensors, where its spectral properties can be modulated by binding to a target analyte. researchgate.net
Correlative Light-Electron Microscopy (CLEM): New Fuchsin(1+) could potentially be developed as a probe for CLEM, where its localization in fluorescence microscopy can be correlated with ultrastructural details obtained from electron microscopy.
Theranostic Applications: While currently used for diagnostic purposes, there is potential to explore the development of New Fuchsin(1+)-based theranostic agents. These would be molecules that not only highlight diseased tissue for diagnosis but also have a therapeutic function, such as photodynamic therapy.
Q & A
Q. What experimental protocols are recommended for quantifying New Fuchsin(1+) staining intensity in immunohistochemical applications?
New Fuchsin(1+) staining intensity is typically assessed using semi-quantitative scoring systems. For example, a score index ranging from 0 to 3+ can be applied:
- 0 : No staining.
- 1+ : Weak or partial staining.
- 2+ : Moderate staining.
- 3+ : Severe/intense staining. Negative controls (omitting primary antibodies) and positive controls (e.g., heart tissue sections) should be included to validate specificity . Staining conditions (e.g., incubation time, substrate concentration) must be standardized to minimize inter-experiment variability.
Q. How does New Fuchsin(1+) compare to other chromogens (e.g., DAB) in histological staining?
New Fuchsin(1+) produces a bright red precipitate, making it advantageous for dual staining with other chromogens like 3,3'-Diaminobenzidine (DAB, brown). However, its solubility and stability depend on pH and buffer composition. Methodologically, optimize substrate incubation times (e.g., 5–20 minutes) and avoid prolonged exposure to aqueous environments to prevent signal diffusion .
Advanced Research Questions
Q. How can researchers resolve discrepancies between New Fuchsin(1+) fluorescence imaging and biochemical lignin quantification in plant cell wall studies?
In Brachypodium distachyon studies, Basic Fuchsin fluorescence (used to detect lignin) may not correlate with acetyl bromide lignin quantification due to differences in spatial resolution and chemical specificity. Fluorescence imaging captures subcellular lignin patterns, while biochemical assays measure bulk lignin. To address this:
- Combine both methods to distinguish spatial lignin deposition (e.g., vascular vs. interfascicular fibers) from total lignin content.
- Validate fluorescence intensity thresholds using parallel microscopy and HPLC or NMR analyses .
Q. What factors contribute to variability in carbol fuchsin staining efficacy for mycobacterial detection, and how can protocols be optimized?
Variability arises from differences in basic fuchsin absorption maxima (546–556 nm), decolorization methods (acid-alcohol vs. other agents), and staining duration. For consistency:
- Use basic fuchsin with absorption maxima >550 nm to ensure solid bacillary staining.
- Standardize decolorization times (e.g., 2–5 minutes for cold staining).
- Compare results against periodic acid-carbol pararosanilin stains, which offer higher specificity for mycobacterial cell walls .
Q. How should researchers design experiments to investigate New Fuchsin(1+)’s role in secondary cell wall lignification during plant development?
- Experimental Design : Use ecotypes with divergent flowering times (e.g., Brachypodium Bd21-3 vs. Bd1-1) to correlate lignin deposition patterns with developmental stages.
- Data Collection : Employ time-series fluorescence imaging and RNA-seq to link lignification dynamics with gene expression (e.g., lignin biosynthesis genes).
- Contradiction Management : If lignin quantification conflicts with phenotypic observations, re-evaluate staining specificity (e.g., autofluorescence controls) and normalize fluorescence data to cell wall thickness .
Methodological Best Practices
Q. What reporting standards should be followed when publishing studies involving New Fuchsin(1+)?
- Experimental Reproducibility : Provide detailed protocols for substrate preparation (e.g., New Fuchsin Substrate System components), staining conditions, and instrument settings (e.g., microscope filters for fluorescence).
- Data Presentation : Include raw fluorescence images and semi-quantitative scoring tables in supplementary materials. Use statistical annotations (e.g., ANOVA results) for comparative studies.
- Ethical Compliance : Disclose any modifications to established staining protocols and cite prior methodologies to ensure transparency .
Q. How can researchers address non-specific staining in New Fuchsin(1+)-based assays?
- Troubleshooting Steps :
Pre-block tissues with serum (e.g., 5% BSA) to reduce background.
Titrate primary antibody concentrations to optimize signal-to-noise ratios.
Validate staining specificity using knockout or knockdown models (e.g., lignin-deficient plant mutants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
